molecular formula C10H11Cl2N3 B2887211 3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride CAS No. 1279219-39-4

3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2887211
CAS No.: 1279219-39-4
M. Wt: 244.12
InChI Key: RVMYBJGAORPVCB-UHFFFAOYSA-N
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Description

3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The presence of the triazole ring imparts significant biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chloro group with an azide group.

    Oxidation: Reagents like potassium permanganate can oxidize the triazole ring.

    Reduction: Hydrogenation using palladium on carbon can reduce the triazole ring.

Major Products

    Azide Derivatives: Formed from nucleophilic substitution.

    Oxidized Triazoles: Formed from oxidation reactions.

    Reduced Triazoles: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-phenethyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of the phenethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other triazole derivatives and may contribute to its unique pharmacological properties.

Properties

IUPAC Name

3-chloro-1-(2-phenylethyl)-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYBJGAORPVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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